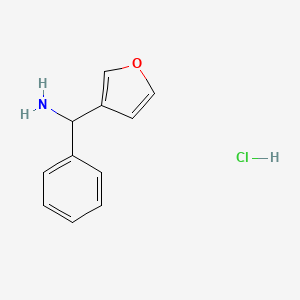

Furan-3-yl(phenyl)methanamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Furan-3-yl(phenyl)methanamine hydrochloride” is a chemical compound with the molecular formula C11H12ClNO and a molecular weight of 209.67 . It is used for research purposes .

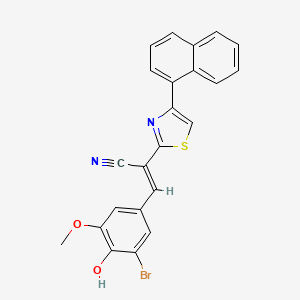

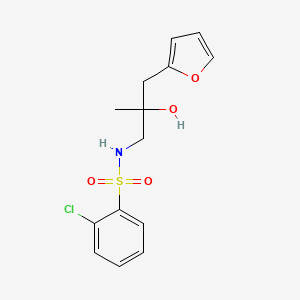

Molecular Structure Analysis

The molecular structure of “this compound” consists of a furan ring attached to a phenyl ring through a methanamine group . The presence of the furan ring, phenyl ring, and methanamine group contributes to the unique properties of this compound.Physical And Chemical Properties Analysis

“this compound” is a powder that should be stored in an inert atmosphere at 2-8°C . The exact boiling point is not specified .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Furan-2-yl(phenyl)methanol derivatives have been studied for their potential in synthesizing various chemical compounds. For instance, they undergo smooth aza-Piancatelli rearrangement with 2-aminothiophenol and 2-aminophenol, leading to the production of 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives. This methodology highlights its utility in creating compounds with potential pharmaceutical applications (Reddy et al., 2012).

Antimicrobial and Anticancer Studies

- Research involving 1-(furan-2-yl) methanamine condensed with 5-bromo-2-hydroxybenzaldehyde Schiff base rare earth metal complexes has shown promising results in antimicrobial and anticancer studies. These complexes demonstrated significant biological efficacy in both antibacterial and anticancer assays (Preethi et al., 2021).

Protein Tyrosine Kinase Inhibitory Activity

- Novel furan-2-yl(phenyl)methanone derivatives have been synthesized and evaluated for their in vitro protein tyrosine kinase inhibitory activity. Some derivatives exhibited promising activity, potentially paving the way for new therapeutic agents (Zheng et al., 2011).

Inhibition of Vascular Smooth Muscle Cells Proliferation

- Studies on (furan-2-yl)(phenyl)methanones indicate their potential in inhibiting the proliferation of vascular smooth muscle cells (VSMC). This discovery is significant for cardiovascular research and potential therapeutic applications (Qing-shan, 2011).

Corrosion Inhibition

- Amino acid compounds based on furan-2-yl structures have been studied for their potential as corrosion inhibitors for steel in acidic solutions. This research is pivotal for industrial applications, particularly in reducing corrosion-related damages (Yadav et al., 2015).

Antidepressant and Anti-anxiety Agents

- Isoxazoline derivatives with furan-2-yl structures have been synthesized and evaluated for their neuropharmacological effects, showing potential as antidepressant and anti-anxiety agents. This research contributes to the development of new treatments for mental health disorders (Kumar, 2013).

Safety and Hazards

This compound is labeled with the signal word “Warning” and is associated with the hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Wirkmechanismus

Target of Action

Furan-3-yl(phenyl)methanamine hydrochloride is a compound that has been studied for its potential antibacterial activity .

Mode of Action

Furan derivatives, which include this compound, are known to interact with bacterial cells in a way that disrupts their normal functions .

Biochemical Pathways

It is known that furan derivatives can interfere with various bacterial processes, leading to their eventual death .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is a p-gp substrate . These properties suggest that the compound may have good bioavailability.

Result of Action

It is suggested that the compound’s antibacterial activity results in the death of bacterial cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its absorption and distribution in the body . .

Eigenschaften

IUPAC Name |

furan-3-yl(phenyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO.ClH/c12-11(10-6-7-13-8-10)9-4-2-1-3-5-9;/h1-8,11H,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZUYMDNJOIEIBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=COC=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5-Bromofuran-2-yl)-[5-(4-bromophenyl)-3-(1,4-diphenylpyrazol-3-yl)-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2565958.png)

![6-(1H-pyrazol-1-yl)-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2565960.png)

![Tert-butyl 3-oxo-2-[2-oxo-2-(oxolan-2-ylmethoxy)ethyl]piperazine-1-carboxylate](/img/structure/B2565963.png)

![N-[2-(benzenesulfinyl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2565966.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2565969.png)

![4-benzoyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2565971.png)

![5-Isopropylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2565972.png)

![3-[(1E)-1-[(1H-1,2,4-triazol-3-yl)imino]ethyl]oxolan-2-one](/img/structure/B2565975.png)

![1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2565977.png)